A Technical Guide to the Heterotrifunctional Linker: Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
A Technical Guide to the Heterotrifunctional Linker: Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is an advanced, heterotrifunctional linker designed for the precise assembly of complex biomolecular conjugates.[1] This molecule possesses three distinct, orthogonally reactive functional groups: a Maleimide (B117702) (Mal), a Dibenzocyclooctyne (DBCO), and a Trans-Cyclooctene (TCO).[1] These groups enable the sequential and site-specific attachment of three different molecular entities through thiol-maleimide chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (iEDDA) ligation, respectively.[1][2] The integrated polyethylene (B3416737) glycol (PEG) chains enhance aqueous solubility, improve pharmacokinetics, and reduce steric hindrance, making this linker a powerful tool in the development of next-generation therapeutics like antibody-drug conjugates (ADCs), dual-modality imaging agents, and targeted drug delivery systems.[1][2][3][4]
Core Chemical and Physical Properties
The linker's structure is optimized for stability, solubility, and reactivity in biological systems. Its key quantitative properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆₂H₈₈N₆O₁₈ | [1][5] |
| Molecular Weight | 1205.39 g/mol | [1][5] |
| Purity | ≥90% | [1][2] |
| Appearance | Light yellow oil | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [2] |
| Storage Conditions | Store at -20°C, protect from light | [2][6] |
Orthogonal Reactivity and Mechanisms
The core utility of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) lies in its three independent and highly specific conjugation chemistries. This orthogonality allows for controlled, stepwise construction of complex molecular architectures without cross-reactivity.
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Maleimide Group: Forms a stable thioether bond by reacting specifically with sulfhydryl (thiol) groups (-SH), commonly found in cysteine residues of proteins and peptides.[1][7] This reaction proceeds efficiently at a neutral pH of 7.0-7.5.[8]
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DBCO Group: Enables copper-free click chemistry through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1][9][10] This bioorthogonal reaction is highly efficient, biocompatible, and requires no toxic copper catalyst, making it ideal for in vivo applications.[9][10][11]
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TCO Group: Participates in the fastest known bioorthogonal reaction, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with tetrazine-modified molecules.[12][13] This ligation is exceptionally rapid (k₂ up to 10⁶ M⁻¹s⁻¹) and irreversible, forming a stable conjugate with the release of nitrogen gas.[12][14]
Applications in Research and Drug Development
The unique trifunctional nature of this linker enables novel and complex applications that are challenging to achieve with simpler bifunctional linkers.
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Antibody-Drug Conjugates (ADCs): This linker is ideal for creating next-generation ADCs.[6][15][16][17] For instance, an antibody can be attached via the maleimide group, while the DBCO and TCO moieties can be used to conjugate two different cytotoxic payloads or a payload and an imaging agent.[18] This can help overcome drug resistance and enhance therapeutic efficacy.[18]
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Dual-Modality Imaging and Theranostics: Researchers can conjugate a targeting ligand (e.g., peptide) to the maleimide, a therapeutic agent to the DBCO, and an imaging agent (e.g., a fluorophore or PET tracer) to the TCO. This creates a single agent for targeted therapy and simultaneous in vivo monitoring.
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Nanotechnology and Surface Functionalization: The linker can be used to functionalize nanoparticles, biosensors, or other surfaces for dual bioorthogonal labeling experiments, allowing for the attachment of multiple distinct biomolecules to a single scaffold.[1]
-
Chemical Biology: It enables complex biological studies, such as the crosslinking of multiple proteins in live cells or the dual labeling of biomolecules for advanced tracking and analysis.[1]
Experimental Protocols
The following sections provide generalized protocols for utilizing each functional group of the linker. Optimization is required for specific biomolecules and reagents.
This protocol describes the first step: conjugating the linker to a protein (e.g., an antibody) via its cysteine residues.
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Protein Preparation:
-
Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, amine-free, and thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).[7][8][19]
-
If cysteine residues are involved in disulfide bonds, they must be reduced first. Add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[7][8][19] Remove excess TCEP using a spin desalting column.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) in anhydrous DMSO or DMF immediately before use.[19]
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the linker stock solution to achieve a 10-20x molar excess of linker to protein.[8][19]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[7]
-
Incubate for 2 hours at room temperature or overnight at 4°C.[8]
-
-
Purification:
-
Remove unreacted linker from the protein-linker conjugate using a gel filtration column (e.g., Sephadex G-25) or dialysis.[7][20]
-
The purified conjugate can be used immediately or stored at 4°C for up to a week. For longer-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store at -20°C.[19]
-
This protocol details the attachment of an azide-modified molecule to the DBCO group on the protein-linker conjugate.
-
Reactant Preparation:
-
Prepare the protein-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-functionalized molecule (e.g., azide-payload) in a compatible solvent (e.g., DMSO or aqueous buffer).
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting dual conjugate using an appropriate method such as size-exclusion chromatography (SEC) or HPLC to remove the excess azide-containing molecule.[11]
-
This protocol describes the final conjugation step, attaching a tetrazine-modified molecule to the TCO group.
-
Reactant Preparation:
-
Prepare the dual conjugate (Protein-Linker-Molecule A) in an appropriate reaction buffer (e.g., PBS, pH 6-9).[12]
-
Dissolve the tetrazine-functionalized molecule (e.g., tetrazine-fluorophore) in a compatible solvent.
-
-
Conjugation Reaction:
-
Add a small molar excess (e.g., 1.5-3x) of the tetrazine-molecule to the TCO-functionalized conjugate.
-
Due to the extremely fast kinetics, the reaction is often complete within minutes at room temperature.[12][22] The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm).[12]
-
-
Purification:
-
If necessary, remove any unreacted tetrazine reagent via spin desalting or SEC.[23] The final trifunctional conjugate is now ready for use.
-
References
- 1. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | C62H88N6O18 | CID 146673091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | TargetMol [targetmol.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 15. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Immunomart [immunomart.com]
- 16. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)|CAS 0|DC Chemicals [dcchemicals.com]
- 17. gentaur.com [gentaur.com]
- 18. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. leica-microsystems.com [leica-microsystems.com]
- 21. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
